M2 Receptor Dissociation Advantage Over Tiotropium
In direct radioligand binding studies, the dissociation half-life (t½) of CHF5407 from the human M2 receptor was 31 minutes, which is approximately 10-fold faster than the 297 minutes observed for tiotropium under identical assay conditions. This difference in M2 receptor kinetics is not observed for the M3 receptor, where both compounds show similarly slow dissociation [1][2].
| Evidence Dimension | Dissociation Half-Life (t½) from Human Muscarinic M2 Receptors |
|---|---|
| Target Compound Data | 31 minutes |
| Comparator Or Baseline | Tiotropium: 297 minutes |
| Quantified Difference | CHF5407 dissociates 9.6-fold faster (or tiotropium dissociates 9.6-fold slower) |
| Conditions | Radioligand binding assay using [3H]CHF5407 and [3H]tiotropium on human M2 receptors |
Why This Matters
This kinetic difference indicates that CHF5407 would cause less prolonged blockade of prejunctional M2 autoreceptors, which is hypothesized to preserve the negative feedback inhibition of acetylcholine release and potentially result in a distinct cardiovascular and bronchoprotective profile compared to tiotropium.
- [1] Villetti G, Pastore F, Bergamaschi M, et al. Bronchodilator activity of (3R)-3-[[[(3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]amino]carbonyl]oxy]-1-[2-oxo-2-(2-thienyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide (CHF5407), a potent, long-acting, and selective muscarinic M3 receptor antagonist. J Pharmacol Exp Ther. 2010;335(3):622-635. View Source
- [2] Patacchini R, Bergamaschi M, Harrison S, et al. In vitro pharmacological profile of CHF 5407, a potent, long-acting and selective muscarinic M3 receptor antagonist. Eur Respir J. 2007;30(Suppl 51):25s. View Source
